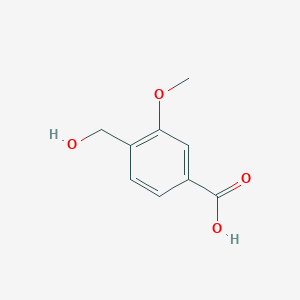

4-(Hydroxymethyl)-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTRLERJUCFVNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid, a substituted benzoic acid derivative, is a molecule of significant interest in the fields of pharmaceutical and chemical synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a hydroxymethyl group, and a methoxy group on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering a blend of available data and predictive insights. It is intended for researchers, scientists, and drug development professionals to facilitate its effective application in research and development.

Chemical Identity and Structure

The structural integrity of a molecule is fundamental to its chemical behavior. 4-(Hydroxymethyl)-3-methoxybenzoic acid is characterized by the following identifiers:

| Property | Value | Source |

| IUPAC Name | 4-(Hydroxymethyl)-3-methoxybenzoic acid | N/A |

| CAS Number | 955117-56-3 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)CO | N/A |

| InChI Key | N/A | N/A |

The arrangement of the functional groups on the benzene ring dictates its reactivity and interactions with other molecules. The carboxylic acid group imparts acidic properties, the hydroxymethyl group provides a site for esterification or oxidation, and the methoxy group influences the electronic properties of the aromatic ring.

Solubility Determination

Principle: Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The "shake-flask" method is a common technique to determine equilibrium solubility.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) should be chosen.

-

Procedure: a. An excess amount of 4-(Hydroxymethyl)-3-methoxybenzoic acid is added to a known volume of each solvent in a sealed vial. b. The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. c. The resulting saturated solutions are filtered through a 0.45 µm syringe filter to remove any undissolved solid. d. The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized. Potentiometric titration is a standard method for its determination.

Methodology: Potentiometric Titration

-

Solution Preparation: a. A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. b. A solution of 4-(Hydroxymethyl)-3-methoxybenzoic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility in water is low).

-

Titration: a. A calibrated pH meter is used to monitor the pH of the acid solution. b. The standard base solution is added incrementally from a burette, and the pH is recorded after each addition.

-

Data Analysis: a. A titration curve of pH versus the volume of base added is plotted. b. The equivalence point (the point of steepest inflection) is determined from the first or second derivative of the titration curve. c. The volume of base at the half-equivalence point is calculated. The pH at this half-equivalence point is equal to the pKa of the acid.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types.

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxymethyl group protons, and the carboxylic acid proton. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the hydroxymethyl carbon.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Approximately 5-10 mg of 4-(Hydroxymethyl)-3-methoxybenzoic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Analysis: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Expected Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

-

C-O stretch (carboxylic acid and methoxy): Bands in the region of 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹, respectively.

-

O-H stretch (hydroxymethyl): A band around 3500-3200 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: 1-2 mg of the compound is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

Expected Absorption Maxima (λmax): Benzoic acid derivatives typically exhibit two main absorption bands in the UV region. For 4-(Hydroxymethyl)-3-methoxybenzoic acid, these are expected around 230 nm and 280 nm.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

-

Solution Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Analysis: The UV-Vis spectrum is recorded using a spectrophotometer, scanning a range from approximately 200 to 400 nm. The wavelengths of maximum absorbance (λmax) are identified.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a reversed-phase HPLC method with UV detection is commonly employed.

General Protocol for Purity Assessment:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution may be necessary to separate impurities with different polarities.

-

Detection: A UV detector is set to a wavelength where the analyte has strong absorbance (e.g., one of the λmax values determined by UV-Vis spectroscopy).

-

Sample Preparation: A solution of the compound is prepared in the mobile phase or a suitable solvent.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Reactivity and Stability

-

Reactivity: The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, and it can also be esterified. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methoxy and hydroxymethyl groups.

-

Stability: As a solid, 4-(Hydroxymethyl)-3-methoxybenzoic acid is expected to be stable under normal storage conditions. In solution, its stability may be pH-dependent.

Conclusion

4-(Hydroxymethyl)-3-methoxybenzoic acid is a valuable building block in organic synthesis with potential applications in the pharmaceutical industry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. While a lack of extensive experimental data for this specific molecule necessitates the use of predictive methods and analogies to similar compounds, the information and methodologies presented herein provide a solid foundation for researchers and scientists working with this compound. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this versatile molecule.

References

-

FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). [Link]

-

CP Lab Safety. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid, 98% Purity, C9H10O4, 1 gram. [Link]

Sources

Introduction: The Imperative for Unambiguous Structural Verification

An In-depth Technical Guide to the Structural Elucidation of 4-(Hydroxymethyl)-3-methoxybenzoic Acid

4-(Hydroxymethyl)-3-methoxybenzoic acid (Molecular Formula: C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) is a key aromatic building block in the synthesis of fine chemicals and pharmaceuticals.[1] Its specific arrangement of a carboxylic acid, a benzylic alcohol, and a methoxy ether on a benzene ring provides a versatile scaffold for developing complex active pharmaceutical ingredients (APIs).[1] Given its role, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical requirement for regulatory compliance, ensuring batch-to-batch consistency, and predicting its chemical behavior in subsequent synthetic steps.

This guide presents a comprehensive, multi-technique strategy for the structural elucidation of 4-(Hydroxymethyl)-3-methoxybenzoic acid. We will move beyond a simple recitation of data to explore the causality behind our analytical choices. The philosophy is that a combination of orthogonal techniques—each providing a unique piece of the structural puzzle—constitutes a self-validating system, ensuring the highest degree of confidence in the final assignment.[2][3][4] We will detail the logical workflow, from determining the fundamental molecular formula to mapping the intricate network of atomic connectivity, and finally, confirming the precise three-dimensional architecture.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

Before interrogating the structure's connectivity, we must first establish its elemental composition and degree of unsaturation. This foundational step prevents erroneous assumptions and guides the interpretation of subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Causality: Low-resolution mass spectrometry provides nominal mass, which can correspond to multiple elemental compositions. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is the definitive method for determining a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can derive a unique molecular formula that aligns with the observed exact mass.[2]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]⁻ ions.

-

Ionization: Apply a high voltage (e.g., -3.5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring the instrument is calibrated with a known standard to guarantee mass accuracy.

-

Data Analysis: Identify the m/z of the molecular ion peak ([M-H]⁻) and use the instrument's software to calculate the most probable elemental formula based on the exact mass.

Data Presentation: Molecular Formula Confirmation

| Parameter | Theoretical Value (C₉H₁₀O₄) | Observed Value (Example) |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | - |

| Exact Mass | 182.0528 | - |

| [M-H]⁻ Ion (m/z) | 181.0455 | 181.0452 |

Index of Hydrogen Deficiency (IHD)

With a confirmed molecular formula of C₉H₁₀O₄, we can calculate the IHD to understand the extent of unsaturation (rings and π-bonds).

-

Formula: IHD = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: IHD = 9 + 1 - (10/2) = 5

An IHD of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) plus one additional double bond, consistent with the carbonyl (C=O) of a carboxylic acid.

Caption: Workflow from analyte to initial structural hypothesis.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by detecting the vibrations of their constituent bonds.[3] For 4-(Hydroxymethyl)-3-methoxybenzoic acid, the IR spectrum is expected to show highly characteristic absorptions for the carboxylic acid, alcohol, and substituted aromatic ring moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and correlate them to specific bond vibrations.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded)[5] |

| ~3500-3200 | Medium, Broad | O-H Stretch | Alcohol |

| ~3080-3030 | Weak-Medium | C-H Stretch | Aromatic |

| ~2950, ~2850 | Weak-Medium | C-H Stretch | Aliphatic (-CH₂- and -OCH₃) |

| ~1700-1680 | Strong, Sharp | C=O Stretch | Aromatic Carboxylic Acid[5] |

| ~1600, ~1470 | Medium | C=C Stretch | Aromatic Ring |

| ~1320-1210 | Strong | C-O Stretch | Carboxylic Acid / Ether |

| ~1030 | Medium-Strong | C-O Stretch | Alcohol |

The extremely broad absorption from ~3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer, a feature that often partially obscures other absorptions in this region.[5]

Caption: Correlation of functional groups to IR spectral regions.

Part 3: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][6] While ¹H and ¹³C NMR provide information about the chemical environment, integration, and neighboring atoms for protons and carbons, respectively, two-dimensional (2D) techniques like HSQC and HMBC are essential for unambiguously connecting the structural fragments identified by 1D NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with acidic protons) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. The spectral width should encompass the expected chemical shift range (e.g., 0-13 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is typically a longer experiment due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

2D NMR Acquisition (HSQC/HMBC): Run standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹J-CH and ⁿJ-CH (n=2,3) correlations, respectively.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.5 | Broad Singlet | 1H | Deshielded acidic proton. |

| Ar-H (pos. 6) | ~7.5 | Doublet | 1H | Ortho to -COOH, deshielded. |

| Ar-H (pos. 2) | ~7.4 | Singlet (or narrow d) | 1H | Between -COOH and -OCH₃. |

| Ar-H (pos. 5) | ~7.0 | Doublet | 1H | Ortho to -CH₂OH. |

| -CH₂O H** | ~5.3 | Triplet | 1H | Alcohol proton, couples to CH₂. |

| -C H₂OH | ~4.5 | Doublet | 2H | Benzylic protons, couples to OH. |

| -OC H₃ | ~3.8 | Singlet | 3H | Methoxy group protons. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -C =O | ~168 | Carboxylic acid carbonyl carbon. |

| Ar-C -OH | ~148 | Aromatic carbon attached to the methoxy group. |

| Ar-C -CH₂OH | ~146 | Aromatic carbon attached to the hydroxymethyl group. |

| Ar-C -COOH | ~129 | Quaternary aromatic carbon attached to the carboxyl group. |

| Ar-CH (pos. 6) | ~122 | Aromatic methine carbon. |

| Ar-CH (pos. 2) | ~115 | Aromatic methine carbon. |

| Ar-CH (pos. 5) | ~113 | Aromatic methine carbon. |

| -C H₂OH | ~63 | Benzylic alcohol carbon. |

| -O CH₃ | ~56 | Methoxy carbon. |

Trustworthiness through 2D NMR: The final, definitive connections are made with 2D NMR. For instance, an HMBC experiment would show a correlation between the methoxy protons (~3.8 ppm) and the aromatic carbon at ~148 ppm, confirming the C3 position of the methoxy group. Similarly, correlations from the benzylic protons (~4.5 ppm) to the aromatic carbons at ~146 ppm, ~113 ppm, and ~122 ppm would lock in the C4 position of the hydroxymethyl group.

Caption: Logical flow for assembling the structure using NMR data.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8] It moves beyond connectivity to provide a precise three-dimensional map of electron density, revealing exact bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.[9][10] For regulatory submissions or foundational research, this level of certainty is invaluable.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indicator of high purity. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common method.

-

Crystal Selection and Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[9] The instrument rotates the crystal while recording the positions and intensities of the diffracted X-rays.

-

Structure Solution: The diffraction data is processed to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined computationally to achieve the best possible fit with the experimental data, resulting in a final, highly accurate molecular structure.

Data Presentation: Typical Crystallographic Parameters

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 12.1, 5.4, 13.5 | Unit cell dimensions. |

| β (°) | 98.5 | Unit cell angle. |

| Z | 4 | Number of molecules per unit cell. |

| R1 (final) | < 0.05 | A key indicator of the quality of the structural model fit. |

Caption: The experimental workflow for X-ray crystallography.

Conclusion: A Synergistic and Self-Validating Approach

Caption: Integrated analysis leading to the final structure.

References

-

School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

-

Zhang, Y., et al. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. PubMed. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

MySkinRecipes. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Available from: [Link]

-

Pripdeevech, P., et al. (2023). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. MDPI. Available from: [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available from: [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

Sources

- 1. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid [myskinrecipes.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. rigaku.com [rigaku.com]

- 11. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Therapeutic Potential of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The privileged scaffold of 4-(hydroxymethyl)-3-methoxybenzoic acid, a close structural analog of the naturally abundant vanillic acid, presents a fertile ground for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into the derivatives of this versatile core structure. We delve into the preclinical evidence supporting their potential as antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anticancer agents. Detailed experimental protocols and visual workflows are provided to empower researchers in the rational design and evaluation of next-generation therapeutics based on this promising chemical entity.

Introduction: The Rationale for Exploring 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives

The quest for novel, safe, and effective therapeutic agents is a perpetual endeavor in the pharmaceutical sciences. Phenolic acids, a diverse class of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities.[1] Among these, derivatives of benzoic acid have garnered significant attention due to their inherent drug-like properties and synthetic tractability. 4-(Hydroxymethyl)-3-methoxybenzoic acid, in particular, serves as a compelling starting point for medicinal chemistry campaigns. Its structural features—a carboxylic acid for salt formation or derivatization, a hydroxymethyl group amenable to esterification and etherification, and a methoxy-substituted phenol—offer multiple avenues for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the current understanding of the biological activities associated with derivatives of this core structure, drawing parallels with the well-characterized activities of the closely related vanillic acid and its derivatives. We will further provide actionable insights for researchers through detailed experimental protocols and diagrammatic representations of key concepts.

Synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives

The synthetic accessibility of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives is a key advantage for their development as therapeutic agents. The core molecule can be derivatized at two primary positions: the carboxylic acid and the hydroxymethyl group.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid moiety is readily converted to a variety of esters and amides, which can significantly impact the lipophilicity, membrane permeability, and metabolic stability of the parent compound.

-

Esterification: Standard Fischer esterification conditions, employing an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be used to synthesize a range of alkyl and aryl esters.

-

Amidation: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), yields the corresponding amides.[2]

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group offers another site for modification, leading to the formation of ethers and acyloxymethyl derivatives.

-

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be employed to generate a library of ether derivatives.

-

Acyloxymethylation: Reaction of the hydroxymethyl group with an acyl halide or anhydride can produce acyloxymethyl esters, which can function as prodrugs that release the active parent molecule upon enzymatic cleavage in vivo.

A general workflow for the synthesis of these derivatives is depicted below:

Figure 1: Synthetic routes to derivatives.

Biological Activities and Mechanisms of Action

While direct studies on a wide array of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives are emerging, the extensive research on the closely related vanillic acid and its derivatives provides a strong predictive framework for their biological potential.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is a key pharmacophore for this activity.

Mechanism of Action: The antioxidant effect is mediated by the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of the electron-donating methoxy group on the ring further enhances this activity by stabilizing the resulting phenoxy radical.

Experimental Evaluation: The antioxidant capacity of these derivatives can be quantitatively assessed using various in vitro assays.

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Evaluates the capacity of the antioxidant to scavenge the pre-formed ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Derivatives of 4-(hydroxymethyl)-3-methoxybenzoic acid are anticipated to possess anti-inflammatory properties, a notion supported by studies on related compounds. For instance, certain benzoic acid derivatives have been utilized as intermediates in the synthesis of anti-inflammatory drugs.[3]

Mechanism of Action: The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as to downregulate the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Evaluation: The anti-inflammatory potential can be investigated using both in vitro and in vivo models.

Figure 2: Workflow for anti-inflammatory evaluation.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic acids and their derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][4][5]

Mechanism of Action: The antimicrobial action of phenolic compounds is multifaceted and can involve disruption of the microbial cell membrane, inhibition of key microbial enzymes, and interference with nucleic acid synthesis. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate the microbial cell wall.

Experimental Evaluation: Standard microbiological techniques are employed to determine the antimicrobial efficacy.

| Method | Description |

| Broth Microdilution Assay | Determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth. |

| Agar Disk Diffusion Assay | A qualitative method where a disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity. |

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives suggest their potential as neuroprotective agents.

Mechanism of Action: The neuroprotective effects are likely mediated by a combination of mechanisms, including the scavenging of reactive oxygen species (ROS), reduction of neuroinflammation, and modulation of key signaling pathways involved in neuronal survival. For instance, related phenolic acids have been shown to exert neuroprotective effects.[6][7][8]

Experimental Evaluation: A tiered approach, starting with in vitro neuronal cell culture models and progressing to in vivo models of neurodegeneration, is recommended for evaluating neuroprotective potential.

Anticancer Activity

Emerging evidence suggests that certain benzoic acid derivatives possess anticancer properties. For example, 4-hydroxybenzamide analogues have been synthesized and evaluated as potential anti-breast cancer agents.[9][10]

Mechanism of Action: The anticancer activity of these compounds may involve the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and interference with key signaling pathways that are dysregulated in cancer. For instance, some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11]

Experimental Evaluation: A battery of in vitro assays is typically used for the initial screening of anticancer activity.

| Assay | Purpose |

| MTT/MTS Assay | Measures cell viability and proliferation to determine the cytotoxic effect of the compound on cancer cell lines. |

| Flow Cytometry (Annexin V/PI staining) | Quantifies the induction of apoptosis and necrosis in cancer cells. |

| Cell Cycle Analysis | Determines the effect of the compound on the progression of the cell cycle. |

| Western Blotting | Investigates the modulation of key proteins involved in apoptosis and cell survival signaling pathways. |

A plausible signaling pathway targeted by these derivatives is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival.

Figure 3: Potential anticancer signaling pathway.

Detailed Experimental Protocols

To facilitate the investigation of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives, the following are detailed protocols for key biological assays.

Protocol 1: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound in methanol.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT)

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Directions

The derivatives of 4-(hydroxymethyl)-3-methoxybenzoic acid represent a promising class of compounds with a wide range of potential therapeutic applications. Their structural simplicity and synthetic accessibility make them attractive candidates for further investigation in drug discovery programs. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships for each of the identified biological activities. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. The insights gained from such studies will be instrumental in the rational design of novel and effective therapeutic agents for a variety of human diseases.

References

- Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of the Indian Chemical Society.

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. 2021;216:113316.

-

Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. ResearchGate. Available from: [Link]

- Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules. 2024;29(5):1038.

- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. International Journal of Molecular Sciences. 2021;22(21):12038.

- Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Journal of Molecular Structure. 2022;1262:133035.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. 2022;27(19):6687.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals. 2021;14(12):1233.

- Design, Synthesis and Biological Evaluation of 3',4',5'-trimethoxy Flavonoid Benzimidazole Derivatives as Potential Anti-Tumor Agents. MedChemComm. 2018;9(2):305-315.

- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences. 2012;74(4):326-331.

- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society.

- Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules. 2022;27(19):6499.

- Drug design and synthesis of new anticancer agents.

-

Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. Available from: [Link]

- Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina. 2023;59(11):1986.

- Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry. 2016;194:128-134.

- Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Antioxidants. 2019;8(11):553.

- Mn (III) tetrakis (4-benzoic acid) porphyrin protects against neuronal and glial oxidative stress and death after spinal cord injury. CNS & Neurological Disorders - Drug Targets. 2012;11(6):774-790.

- Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. Scientific Reports. 2016;6:31851.

- Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules. 2024;29(10):2345.

- Antioxidant, Neuroprotective, and Antinociceptive Effects of Peruvian Black Maca (Lepidium meyenii Walp.). Pharmaceuticals. 2024;17(4):437.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships | MDPI [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant, Neuroprotective, and Antinociceptive Effects of Peruvian Black Maca (Lepidium meyenii Walp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

natural occurrence of 4-(Hydroxymethyl)-3-methoxybenzoic acid precursors

An In-Depth Technical Guide to the Natural Occurrence of Precursors for 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid is a valuable aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, particularly in the development of anti-inflammatory agents and pain therapeutics.[1] While direct large-scale biosynthesis of this specific molecule is not extensively documented in nature, its structural architecture points directly to a class of widely distributed natural compounds: the vanilloids. This guide provides a detailed exploration of the natural biosynthetic pathways that generate the direct precursors to 4-(Hydroxymethyl)-3-methoxybenzoic acid, with a primary focus on vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its related metabolites.

The conversion from vanillic acid to 4-(Hydroxymethyl)-3-methoxybenzoic acid involves the reduction of a carboxylic acid to an alcohol, a common enzymatic transformation in biological systems. Therefore, understanding the origins of vanillic acid and its immediate precursors is fundamental to harnessing natural systems for the potential production of this target molecule. This document will navigate the foundational metabolic routes, from the central shikimate pathway to the specific enzymatic steps that yield key vanilloid intermediates, providing researchers and drug development professionals with a comprehensive map of their natural occurrence.

Section 1: Foundational Biosynthetic Frameworks

The journey to vanilloid structures in plants and microorganisms begins with fundamental metabolic pathways that construct aromatic rings from simple carbohydrate precursors.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is the exclusive route for the de novo synthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) in plants, bacteria, and fungi.[2] It serves as the primary feeder pathway for virtually all aromatic compounds in these organisms, including the benzoic acid derivatives central to this guide.[3] The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, proceeding through seven enzymatic steps to yield the critical branch-point intermediate, chorismate .[4] Many simple benzoic acids, such as protocatechuic acid and gallic acid, can be formed directly from intermediates of the shikimate pathway, highlighting its role as a direct source of aromatic scaffolds.[3][5]

The Phenylpropanoid Pathway: Diversification of the Aromatic Core

From the shikimate pathway, L-phenylalanine is channeled into the phenylpropanoid pathway, a major route for the synthesis of thousands of plant secondary metabolites, including flavonoids, lignans, and, most importantly, the precursors to vanillic acid.[6] The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H) and Caffeic acid O-methyltransferase (COMT), modify the aromatic ring to produce a variety of hydroxycinnamic acids.[7] Among these, ferulic acid emerges as a pivotal and abundant intermediate for vanilloid biosynthesis.[8][9]

Caption: Core biosynthetic routes to vanilloid precursors.

Section 2: Key Natural Precursors and Their Sources

Two major natural sources provide the direct precursors for vanillic acid: the metabolic conversion of ferulic acid and the microbial degradation of lignin.

Ferulic Acid: The Ubiquitous Precursor

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is one of the most abundant phenolic acids in the plant kingdom, commonly found esterified to polysaccharides like arabinoxylans within the plant cell wall.[10] Its high availability makes it a primary substrate for the microbial production of vanilloids. Numerous bacteria and fungi have evolved pathways to metabolize ferulic acid, typically as a carbon source.

The conversion of ferulic acid to vanillic acid most often proceeds through a CoA-dependent, β-oxidation-like pathway.[8] In this process, the propenoic acid side chain of ferulic acid is shortened by two carbons, yielding vanillic acid. This biotransformation has been documented in a wide range of microorganisms, including species of Pseudomonas, Streptomyces, and Bacillus.[8] Alternatively, a single hydratase/lyase enzyme, vanillin synthase (VpVAN), found in vanilla orchids (Vanilla planifolia), can directly convert ferulic acid into vanillin (the aldehyde corresponding to vanillic acid).[11][12] Vanillin can then be readily oxidized to vanillic acid by various microbial dehydrogenases.

Lignin: A Vast Reservoir of Aromatic Precursors

Lignin is a complex, heterogeneous polymer of phenylpropanoid units that provides structural rigidity to terrestrial plants. It represents the most abundant renewable source of aromatic compounds on Earth.[13] The microbial degradation of lignin, a key process in the global carbon cycle, releases a mixture of monomeric aromatic compounds, including vanillin, syringaldehyde, and vanillic acid.[14][15] White-rot fungi are particularly adept at lignin degradation through the secretion of powerful oxidative enzymes like lignin peroxidases and laccases. Bacteria such as Rhodococcus and Pseudomonas also possess metabolic pathways to break down lignin-derived aromatic compounds, funneling them into central metabolism, often via the β-ketoadipate pathway.[15][16] This natural degradation process makes lignin-rich biomass (e.g., wood pulp, agricultural waste) a significant source of vanillic acid precursors.[7]

Section 3: Key Enzymology in Precursor Formation

The biosynthesis of vanillic acid precursors is orchestrated by a series of specific enzymes. Understanding these biocatalysts is crucial for metabolic engineering and biocatalysis applications.

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Pathway |

| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine | Cinnamic Acid | Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic Acid | p-Coumaric Acid | Phenylpropanoid |

| Caffeic acid O-methyltransferase | COMT | Caffeic Acid | Ferulic Acid | Phenylpropanoid |

| Feruloyl-CoA Synthetase | - | Ferulic Acid, CoA, ATP | Feruloyl-CoA | Ferulic Acid Catabolism |

| Enoyl-CoA Hydratase/Lyase | - | Feruloyl-CoA | Vanillin, Acetyl-CoA | Ferulic Acid Catabolism |

| Vanillin Dehydrogenase | VDH | Vanillin, NAD(P)+ | Vanillic Acid, NAD(P)H | Vanillin Catabolism |

| Carboxylic Acid Reductase | CAR | Vanillic Acid, ATP, NADPH | Vanillin | Biocatalysis |

Causality Behind Enzyme Function: The sequential action of PAL, C4H, and COMT establishes the characteristic 4-hydroxy-3-methoxy substitution pattern of the vanilloid ring.[6] In microbial catabolism, the conversion of ferulic acid to feruloyl-CoA "activates" the molecule for the subsequent cleavage of the side chain, a common strategy in fatty acid metabolism.[8] The final reduction step from vanillic acid to 4-(Hydroxymethyl)-3-methoxybenzoic acid would likely be catalyzed by a member of the Carboxylic Acid Reductase (CAR) family, enzymes known to reduce carboxylic acids to their corresponding aldehydes or alcohols.[8]

Section 4: Experimental Methodologies

The following protocols provide a framework for the isolation and biotransformation of vanillic acid precursors. These methods are designed as self-validating systems, incorporating analytical steps to monitor progress and confirm outcomes.

Protocol 1: Microbial Biotransformation of Ferulic Acid to Vanillic Acid

This protocol details the use of whole microbial cells to convert ferulic acid into vanillic acid. Pseudomonas putida is a suitable candidate due to its robust metabolism of aromatic compounds.[17]

Step-by-Step Methodology:

-

Inoculum Preparation: Inoculate 50 mL of Luria-Bertani (LB) broth with a single colony of Pseudomonas putida. Incubate at 30°C with shaking (200 rpm) for 16-18 hours until the culture is turbid.

-

Culture Scale-Up: Transfer the inoculum to 1 L of M9 minimal medium supplemented with 0.4% glucose as the primary carbon source. Grow at 30°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cell Harvest and Resuspension: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with a 50 mM potassium phosphate buffer (pH 7.0). Resuspend the final pellet in the same buffer to a final concentration of 10 g cell dry weight/L.

-

Biotransformation Reaction:

-

Set up the reaction in a 250 mL flask containing 50 mL of the cell suspension.

-

Add ferulic acid from a sterile stock solution to a final concentration of 10 mM.

-

Incubate the reaction mixture at 30°C with shaking (200 rpm).

-

-

Monitoring and Analysis (Self-Validation):

-

At time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw 1 mL aliquots.

-

Centrifuge the aliquot at 13,000 x g for 5 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (280 nm). Use authentic standards of ferulic acid and vanillic acid to quantify substrate consumption and product formation. The progressive decrease in the ferulic acid peak and the corresponding increase in the vanillic acid peak validate the biotransformation.

-

-

Product Isolation: Once the reaction is complete (as determined by HPLC), remove the cells by centrifugation. The supernatant containing vanillic acid can be acidified to pH 2-3 with HCl to precipitate the product, which can then be recovered by filtration or extracted with ethyl acetate.

Caption: Experimental workflow for vanillic acid production.

Conclusion

The natural precursors to 4-(Hydroxymethyl)-3-methoxybenzoic acid are deeply rooted in the central metabolic pathways of plants and microorganisms. The shikimate and phenylpropanoid pathways collaborate to produce ferulic acid, a key, abundant intermediate. Concurrently, the microbial degradation of lignin, nature's most plentiful aromatic polymer, provides another significant route to vanillic acid and related compounds. By understanding the specific enzymes and metabolic logic governing these pathways, researchers can devise strategies for the targeted biocatalytic or bioengineered production of vanillic acid. This, in turn, provides a renewable and sustainable starting point for the synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid, a molecule of considerable interest to the pharmaceutical industry.

References

-

Kim, J., et al. (2020). Biosynthesis of three benzoic acid derivatives in Escherichia coli. AMB Express. Available at: [Link]

-

Wikipedia. Vanillin. Available at: [Link]

-

MDPI. Lignin Biodegradation and Its Valorization. Available at: [Link]

- Dewick, P. M. (2002). The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids. In Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons, Ltd.

-

Royal Society of Chemistry. The chemical logic of enzymatic lignin degradation. Available at: [Link]

-

ResearchGate. The biosynthesis network for plant benzoic acid. Available at: [Link]

-

Frontiers in Bioengineering and Biotechnology. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Available at: [Link]

-

Rutgers University. Microbial metabolism of the plant phenolic compounds ferulic and syringic acids under three anaerobic conditions. Available at: [Link]

-

National Center for Biotechnology Information. Genetic Engineering Approaches for the Microbial Production of Vanillin. Available at: [Link]

-

ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Available at: [Link]

-

National Center for Biotechnology Information. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Available at: [Link]

-

Taylor & Francis Online. Vanillic acid – Knowledge and References. Available at: [Link]

-

ResearchGate. The release and catabolism of ferulic acid in plant cell wall by rumen microbes: A review. Available at: [Link]

-

National Center for Biotechnology Information. Biocatalytic Synthesis of Vanillin. Available at: [Link]

-

MDPI. The Bacterial Degradation of Lignin—A Review. Available at: [Link]

-

National Center for Biotechnology Information. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. Available at: [Link]

-

ResearchGate. The de novo biosynthesis of vanillin is mediated by a single enzyme.... Available at: [Link]

-

National Center for Biotechnology Information. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Available at: [Link]

-

Bioökonomie.de. Natural plant substance from microbes. Available at: [Link]

-

MDPI. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. Available at: [Link]

-

ChemistryViews. One-Step Vanillin Synthesis Using Engineered Enzyme. Available at: [Link]

-

Encyclopedia.pub. Biological Production of Vanillin. Available at: [Link]

-

Bioway. Natural Vanillin Production From Renewable Resources. Available at: [Link]

-

Wikipedia. Capsaicin. Available at: [Link]

-

MySkinRecipes. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Available at: [Link]

-

FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Available at: [Link]

-

NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Available at: [Link]

-

ResearchGate. Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. Available at: [Link]

-

PubChem. 4-Hydroxy-3-methylbenzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. Complex Regulation of TRPV1 by Vanilloids. Available at: [Link]

-

National Center for Biotechnology Information. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Available at: [Link]

-

National Center for Biotechnology Information. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Available at: [Link]

-

Stenutz. 4-hydroxy-3-methoxybenzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. Physiology and Pharmacology of the Vanilloid Receptor. Available at: [Link]

- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

ResearchGate. Structure of vanilloids. Available at: [Link]

Sources

- 1. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid [myskinrecipes.com]

- 2. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vanillin - Wikipedia [en.wikipedia.org]

- 7. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural plant substance from microbes [biooekonomie.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. One-Step Vanillin Synthesis Using Engineered Enzyme - ChemistryViews [chemistryviews.org]

- 13. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lignin Biodegradation and Its Valorization [mdpi.com]

- 15. The chemical logic of enzymatic lignin degradation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05298B [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry [mdpi.com]

An In-Depth Technical Guide to 4-(Hydroxymethyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid, a nuanced aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a variety of high-value chemical entities. Its strategic placement of a carboxylic acid, a hydroxymethyl group, and a methoxy group on the benzene ring offers a unique combination of reactivity and structural utility. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in pharmaceutical and materials science research.

Chemical Identity and Synonyms

Proper identification of chemical compounds is paramount in research and development to ensure the accuracy and reproducibility of experimental work. The primary identifier for 4-(Hydroxymethyl)-3-methoxybenzoic acid is its CAS (Chemical Abstracts Service) number.

CAS Number: 955117-56-3[1]

This compound is also known by several synonyms, which may be encountered in various chemical databases and publications:

-

Benzoic acid, 4-(hydroxymethyl)-3-methoxy-

-

4-(hydroxymethyl)-3-(methyloxy)benzoic acid[2]

It is crucial to distinguish this compound from its isomers and other structurally similar molecules, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), as their chemical and physical properties can differ significantly.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and formulation. The following table summarizes the key properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Boiling Point (Predicted) | 369.3 ± 32.0 °C | [2] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.04 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Mechanistic Insights

The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid is not widely documented in readily available literature, suggesting its role as a specialized intermediate. However, logical synthetic pathways can be devised based on established organic chemistry principles. A plausible and commonly employed strategy involves the selective reduction of a more oxidized precursor.

A logical retrosynthetic analysis points towards methyl 4-formyl-3-methoxybenzoate as a key intermediate. This aldehyde can be synthesized from commercially available starting materials, and its subsequent selective reduction would yield the desired product.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway to 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Experimental Protocol: A Generalized Approach

The following protocol outlines a potential multi-step synthesis. It is imperative for researchers to conduct their own literature search for specific reaction conditions and to optimize these steps in a laboratory setting.

Step 1: Oxidation of Methyl Vanillate to Methyl 4-formyl-3-methoxybenzoate

-

Dissolve methyl vanillate in a suitable solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), portion-wise at room temperature. The choice of a mild oxidant is critical to prevent over-oxidation to the carboxylic acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction and purify the product using column chromatography.

Step 2: Selective Reduction to Methyl 4-(hydroxymethyl)-3-methoxybenzoate

-

Dissolve the aldehyde from the previous step in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a selective reducing agent, such as sodium borohydride (NaBH₄), in small portions. The selectivity of NaBH₄ is key, as it will reduce the aldehyde in the presence of the ester.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once complete, neutralize the reaction with a dilute acid and extract the product. Purify by column chromatography if necessary.

Step 3: Hydrolysis to 4-(Hydroxymethyl)-3-methoxybenzoic acid

-

Dissolve the ester from Step 2 in a mixture of a suitable solvent (e.g., tetrahydrofuran) and water.

-

Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.

-

Monitor the saponification reaction by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Applications in Research and Development

The trifunctional nature of 4-(Hydroxymethyl)-3-methoxybenzoic acid makes it a valuable building block in several areas of chemical synthesis.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its functional groups allow for diverse chemical modifications, making it a valuable scaffold for developing novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs.[1][3] The carboxylic acid can be converted to amides, esters, and other derivatives, while the hydroxymethyl group can be further oxidized, reduced, or used in coupling reactions.

Agrochemicals and Specialty Polymers

Beyond pharmaceuticals, 4-(Hydroxymethyl)-3-methoxybenzoic acid is utilized in the development of new agrochemicals and specialty polymers.[1][3] Its structure can be incorporated into larger molecules to impart specific properties, such as biodegradability, thermal stability, or biological activity. The ability of its functional groups to participate in various coupling reactions makes it a versatile component in the synthesis of complex aromatic compounds for materials science applications.[1][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(Hydroxymethyl)-3-methoxybenzoic acid. Researchers should always consult the latest Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-(Hydroxymethyl)-3-methoxybenzoic acid is a specialized yet highly valuable chemical intermediate with significant potential in drug discovery and materials science. Its unique trifunctional structure provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its chemical identity, properties, and safe handling is essential for its effective utilization in research and development. As new synthetic methodologies and applications continue to emerge, the importance of this compound as a key building block is poised to grow.

References

-

MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Retrieved from [Link]

Sources

Solubility Profile of 4-(Hydroxymethyl)-3-methoxybenzoic acid: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-3-methoxybenzoic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science, often serving as a crucial linker or building block. Its utility, however, is fundamentally governed by its solubility, a critical parameter that dictates reaction conditions, purification strategies, and formulation viability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Hydroxymethyl)-3-methoxybenzoic acid. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust predictive framework by analyzing its physicochemical properties and the known solubility of structurally analogous compounds. We present a detailed, field-proven protocol for experimental solubility determination based on OECD guidelines and explore the theoretical underpinnings of solubility through Hansen Solubility Parameters (HSP). This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively work with this compound.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-(Hydroxymethyl)-3-methoxybenzoic acid is a cornerstone of chemical and pharmaceutical development. It influences every stage of the pipeline, from synthetic route design and reaction kinetics to crystallization, formulation, and ultimately, bioavailability. A thorough understanding of a compound's solubility in various solvent systems is not merely academic; it is a prerequisite for efficient process development, enabling rational solvent selection for synthesis, purification, and the preparation of stable, effective formulations.

4-(Hydroxymethyl)-3-methoxybenzoic acid (MW: 168.15 g/mol , Formula: C₈H₈O₄) incorporates three key functional groups that dictate its behavior: a carboxylic acid, a primary alcohol (hydroxymethyl), and a methoxy ether.[1] This unique combination imparts a distinct polarity and hydrogen bonding capability, suggesting a nuanced and highly environment-dependent solubility profile.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is an intrinsic property derived from its structure. The functional groups on 4-(Hydroxymethyl)-3-methoxybenzoic acid provide clear indicators of its expected behavior.

-

Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. Its acidity (pKa) is a critical determinant of aqueous solubility. At pH values above its pKa, the carboxylic acid will deprotonate to form a highly polar carboxylate salt, leading to a significant increase in aqueous solubility.

-

Hydroxymethyl (-CH₂OH): The primary alcohol group is also a potent hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its affinity for protic solvents like water and alcohols.

-

Methoxy (-OCH₃): This ether group acts as a hydrogen bond acceptor. While less polar than the hydroxyl or carboxyl groups, it contributes to the molecule's overall polarity.

-

Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule, contributing to hydrophobic interactions and favoring solubility in organic solvents with some aromatic character.

The interplay of these groups—two strong hydrogen-bonding hydrophilic groups (-COOH, -CH₂OH) and a hydrophobic benzene core—predicts that the compound will exhibit limited solubility in nonpolar solvents and preferential solubility in polar organic solvents. Its aqueous solubility is expected to be modest but highly pH-dependent.

Anticipated Solubility Profile: Insights from Structural Analogues

Key Observations from Analogues:

-

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Possesses a phenolic hydroxyl instead of a hydroxymethyl group. It is described as moderately soluble in water and more soluble in alcohols like ethanol and methanol.[2][3] Its solubility is known to increase with temperature and at higher pH.[2] A detailed study provided quantitative mole fraction solubility data in various solvents, showing significantly higher solubility in ethanol compared to water.[4]

-

4-Hydroxybenzoic Acid: This compound is slightly soluble in water (reportedly 0.5 g/100 mL) but shows good solubility in polar organic solvents such as alcohols, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6][7][8]

-

4-Methoxybenzoic Acid: With the hydroxyl group replaced by a methoxy group, this analogue is less polar. Consequently, it has very low solubility in cold water (~0.3 g/L at 20°C) but is highly soluble in alcohols and ethers.[9][10][11]

Synthesis and Prediction: 4-(Hydroxymethyl)-3-methoxybenzoic acid has an additional -CH₂- group compared to vanillic acid and a more polar -CH₂OH group in place of the -H or -CH₃ of other benzoic acids. The presence of the primary alcohol, which is a stronger hydrogen bonding group than the phenolic hydroxyl of vanillic acid, suggests it may have slightly enhanced solubility in polar protic solvents.

The following table summarizes the known solubility of these analogues to provide a semi-quantitative guide for solvent selection.

| Solvent Class | Solvent Example | 4-Hydroxybenzoic Acid[5][6] | Vanillic Acid[2][4][12] | 4-Methoxybenzoic Acid[9][13] | Anticipated Solubility for 4-(Hydroxymethyl)-3-methoxybenzoic acid |

| Polar Protic | Water (neutral pH) | Slightly Soluble (~5 g/L) | Moderately Soluble | Sparingly Soluble (~0.3 g/L) | Slightly to Moderately Soluble |

| Water (alkaline pH) | Soluble (as salt) | Soluble (as salt) | Soluble (as salt) | Highly Soluble | |

| Methanol / Ethanol | Soluble | Soluble | Highly Soluble | Soluble to Highly Soluble | |

| Polar Aprotic | Acetone | Soluble | Soluble | Highly Soluble | Soluble |

| DMSO / DMF | Soluble (~5 mg/mL) | Soluble | Soluble | Soluble | |

| Ethyl Acetate | Soluble | Soluble | Soluble | Soluble | |

| Nonpolar | Toluene | Very Slightly Soluble | Very Slightly Soluble | Slightly Soluble | Very Slightly Soluble |

| Chloroform | Slightly Soluble | Very Slightly Soluble | Very Slightly Soluble | Very Slightly Soluble | |

| Hexane / Cyclohexane | Insoluble | Insoluble | Very Slightly Soluble | Insoluble to Very Slightly Soluble |

Theoretical Framework: Hansen Solubility Parameters (HSP)

Beyond the qualitative principle of "like dissolves like," a more quantitative prediction can be made using Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar (δD, δP, δH) coordinates will be miscible.[14][15] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely. This is often expressed as the Relative Energy Difference (RED):

RED = Ra / R₀

-

RED < 1: High affinity, likely to dissolve.

-

RED = 1: Borderline solubility.

-

RED > 1: Low affinity, likely insoluble.

While the specific HSP values for 4-(Hydroxymethyl)-3-methoxybenzoic acid have not been published, they can be estimated using group contribution methods. This theoretical approach allows for the computational screening of a wide range of solvents to identify promising candidates for experimental validation, saving significant time and resources.[16][17]

Caption: Shake-Flask Method Experimental Workflow.

Step-by-Step Methodology:

-

Preliminary Test: A preliminary test should be performed to estimate the approximate solubility and the time required to reach equilibrium. [18]2. Preparation: Add an excess amount of solid 4-(Hydroxymethyl)-3-methoxybenzoic acid to a flask containing a known volume of the solvent. The key is to ensure a visible excess of solid remains throughout the experiment, guaranteeing saturation.